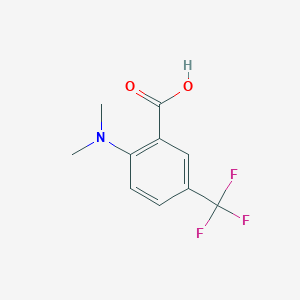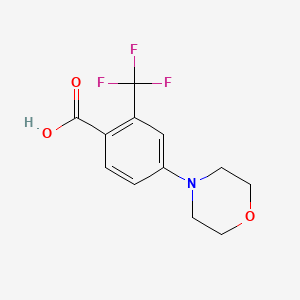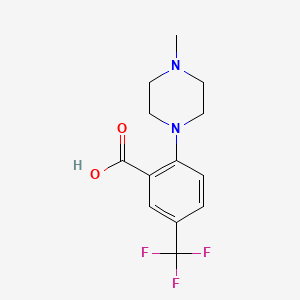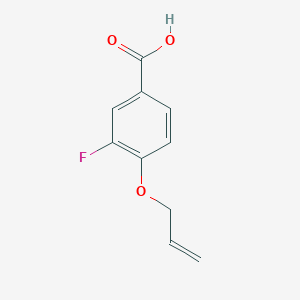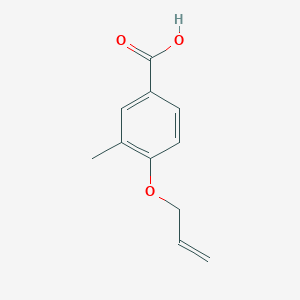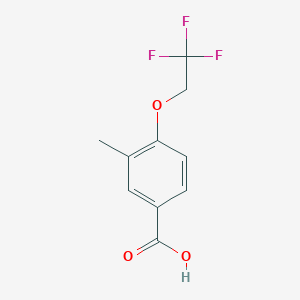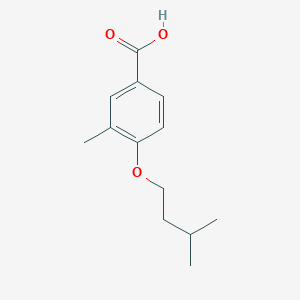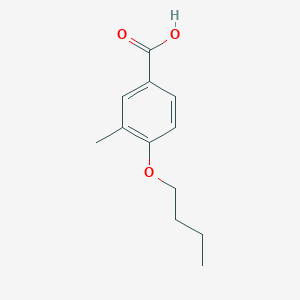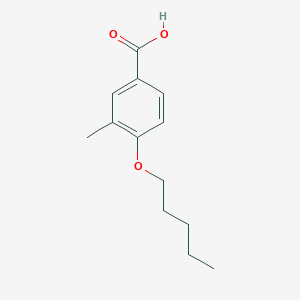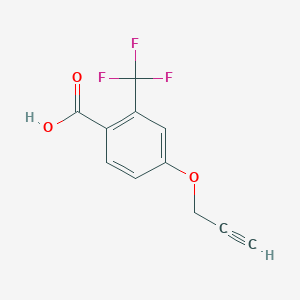
4-(Prop-2-yn-1-yloxy)-2-(trifluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Prop-2-yn-1-yloxy)-2-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of a trifluoromethyl group and a prop-2-yn-1-yloxy substituent on a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Prop-2-yn-1-yloxy)-2-(trifluoromethyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-(trifluoromethyl)benzoic acid.
Esterification: The carboxylic acid group is first converted to an ester using an alcohol, such as methanol, in the presence of an acid catalyst like sulfuric acid.
Alkylation: The ester is then subjected to alkylation with propargyl bromide in the presence of a base such as potassium carbonate to introduce the prop-2-yn-1-yloxy group.
Hydrolysis: Finally, the ester is hydrolyzed back to the carboxylic acid form using aqueous sodium hydroxide.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for esterification and alkylation steps to improve yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yloxy group, forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the trifluoromethyl group or the benzoic acid moiety, potentially forming alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, due to the electron-withdrawing trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Epoxides or carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Nitro or halogenated derivatives of the original compound.
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in metal-catalyzed reactions due to its unique electronic properties.
Biology:
Biochemical Probes: Utilized in the development of probes for studying enzyme activity and protein interactions.
Medicine:
Pharmaceuticals: Potential precursor for the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Industry:
Materials Science: Incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or chemical resistance.
Mechanism of Action
The mechanism by which 4-(Prop-2-yn-1-yloxy)-2-(trifluoromethyl)benzoic acid exerts its effects depends on its application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and specificity due to its electron-withdrawing nature, while the prop-2-yn-1-yloxy group can participate in covalent bonding or other interactions.
Comparison with Similar Compounds
4-(Prop-2-yn-1-yloxy)benzoic acid: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.
2-(Trifluoromethyl)benzoic acid:
4-(Methoxy)-2-(trifluoromethyl)benzoic acid: Similar structure but with a methoxy group instead of a prop-2-yn-1-yloxy group, leading to different chemical behavior.
Uniqueness: The combination of the trifluoromethyl group and the prop-2-yn-1-yloxy group in 4-(Prop-2-yn-1-yloxy)-2-(trifluoromethyl)benzoic acid provides a unique set of electronic and steric properties, making it particularly useful in applications requiring specific reactivity and binding characteristics.
Properties
IUPAC Name |
4-prop-2-ynoxy-2-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O3/c1-2-5-17-7-3-4-8(10(15)16)9(6-7)11(12,13)14/h1,3-4,6H,5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNHJEVDISJZLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC(=C(C=C1)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
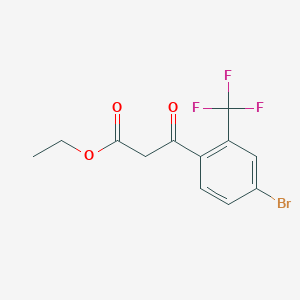
![2-{1-[(3-Fluorophenyl)sulfonyl]-3-piperidyl}acetic acid](/img/structure/B7870444.png)
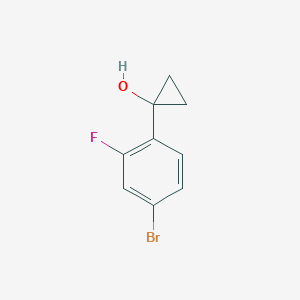
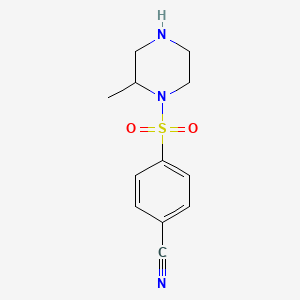
![4-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile](/img/structure/B7870485.png)
